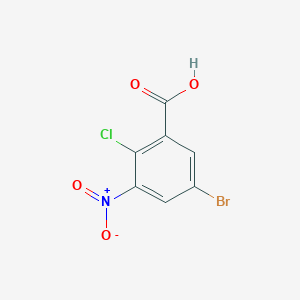

5-Bromo-2-chloro-3-nitrobenzoic acid

Description

Positional Isomerism and Substituent Effects in Halogenated and Nitrated Benzoic Acid Derivatives

The arrangement of substituents on the benzoic acid ring, known as positional isomerism, is critical in determining the compound's characteristics. Halogens (like bromine and chlorine) and nitro groups are electron-withdrawing substituents, which means they pull electron density away from the benzene (B151609) ring. This influence occurs through two primary mechanisms: the inductive effect and the resonance effect. cutm.ac.innih.gov

Inductive Effect (-I): This effect is transmitted through the sigma bonds of the molecule. Due to their high electronegativity, halogens and nitro groups withdraw electron density from the adjacent carbon atoms, which in turn affects the entire ring system. This effect stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing the acidity of the benzoic acid derivative. cutm.ac.inlibretexts.org The strength of the inductive effect diminishes with distance from the substituent.

Resonance Effect (-M or -R): This effect involves the delocalization of pi-electrons across the aromatic system. A nitro group, particularly when positioned ortho or para to the carboxylic acid, can withdraw electron density from the ring through resonance, further stabilizing the conjugate base and increasing acidity. quora.com Halogens, conversely, can exhibit a weak electron-donating resonance effect (+R) due to their lone pairs, but their strong inductive effect typically dominates. quora.com

The interplay of these effects is dependent on the specific positions (ortho, meta, or para) of the substituents relative to the carboxyl group. For instance, an electron-withdrawing group generally increases acidity, with the effect often being most pronounced from the ortho position, a phenomenon sometimes referred to as the "ortho-effect". libretexts.org This increased acidity in ortho-substituted benzoic acids is thought to arise from a combination of electronic and steric factors. libretexts.org In the case of 5-Bromo-2-chloro-3-nitrobenzoic acid, the molecule features a chlorine atom in the ortho position, a nitro group in the meta position, and a bromine atom in the para position relative to the chlorine.

Contextual Significance of this compound in Organic Synthesis and Applied Chemistry

This compound is a specialized chemical intermediate. Its significance lies in its utility as a building block for constructing more complex molecules. The distinct substituents on the ring provide multiple reactive sites that can be selectively targeted in subsequent synthetic steps.

The synthesis of this compound typically involves the nitration of a precursor, 5-bromo-2-chlorobenzoic acid. chemicalbook.com A common method involves treating 5-bromo-2-chlorobenzoic acid with a mixture of sulfuric acid and nitric acid. chemicalbook.com The precursor itself, 5-bromo-2-chlorobenzoic acid, is an important intermediate in the synthesis of certain pharmaceuticals. patsnap.comglindiachemicals.com For example, related bromo-chloro-benzoic acid derivatives are key intermediates in the production of SGLT2 inhibitors, a class of drugs used in diabetes therapy. thieme-connect.com

The presence of the bromo, chloro, and nitro groups, along with the carboxylic acid, makes this compound a versatile reagent in organic synthesis, enabling the creation of novel compounds for evaluation in various fields of applied chemistry.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60541-88-0 chemicalbook.combiosynth.com |

| Molecular Formula | C₇H₃BrClNO₄ chemicalbook.combiosynth.com |

| Molecular Weight | 280.46 g/mol chemicalbook.combiosynth.com |

| Melting Point | 222 °C biosynth.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chlorobenzoic acid |

| Benzoic acid |

| Sulfuric acid |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLINULPTLDKOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Bromo 2 Chloro 3 Nitrobenzoic Acid

Established Reaction Pathways and Precursor Utilization

Established synthetic routes to 5-bromo-2-chloro-3-nitrobenzoic acid primarily involve the late-stage nitration of a halogenated benzoic acid precursor or multi-step linear and convergent syntheses from basic chemical building blocks.

Nitration of 5-Bromo-2-chlorobenzoic Acid

The most direct route to synthesizing this compound is through the electrophilic nitration of 5-bromo-2-chlorobenzoic acid. This method introduces the nitro group (-NO₂) onto the aromatic ring in the final step.

The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Parametric optimization is crucial for maximizing the yield and minimizing by-products. Key parameters include temperature, reaction time, and the ratio of reagents. The reaction is initiated at a reduced temperature, typically around 10°C, during the dropwise addition of the mixed acid to the solution of 5-bromo-2-chlorobenzoic acid in sulfuric acid. chemicalbook.com Following the addition, the temperature is raised to promote the reaction, often to about 85°C, for a duration of approximately 2 hours to ensure completion. chemicalbook.com

Table 1: Optimized Reaction Parameters for Nitration of 5-Bromo-2-chlorobenzoic Acid

| Parameter | Optimized Value |

|---|---|

| Starting Material | 5-Bromo-2-chlorobenzoic acid |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) |

| Initial Temperature | 10°C |

| Final Temperature | 85°C |

| Reaction Time | 2 hours |

To enhance the yield, a specific ratio of reactants is employed. For instance, 125 g of 5-bromo-2-chlorobenzoic acid can be treated with a mixture of 374 g of sulfuric acid and 264 g of nitric acid. chemicalbook.com After the reaction is complete, the mixture is typically poured over ice, causing the solid product to precipitate. chemicalbook.com

The crude product is then isolated by filtration, washed with water to remove residual acids and other water-soluble impurities, and dried. chemicalbook.com This process, starting with 125 g of the precursor, can yield approximately 131 g of the final product, this compound, as a yellow crystalline solid. chemicalbook.com Purity is a significant consideration, as the directing effects of the existing chloro and bromo substituents can lead to the formation of other nitro isomers. Careful control of the reaction conditions helps to ensure the selective formation of the desired 3-nitro isomer.

Convergent and Linear Synthetic Approaches from Simpler Building Blocks

Beyond the direct nitration of its immediate precursor, this compound can be conceptualized as the product of longer, more fundamental synthetic sequences. These approaches build the complex molecule from simpler, more readily available starting materials through either linear or convergent strategies.

A practical, industrial-scale process demonstrates the synthesis of a closely related key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, starting from the inexpensive and readily available dimethyl terephthalate (B1205515). researchgate.netthieme-connect.com This multi-step linear synthesis involves a sequence of transformations to build the required functionality on the aromatic ring. researchgate.netthieme-connect.com

The six-step sequence is as follows:

Nitration: Dimethyl terephthalate is first nitrated using a mixture of nitric and sulfuric acid. thieme-connect.com

Hydrolysis: One of the methyl ester groups is selectively hydrolyzed. thieme-connect.com

Hydrogenation: The nitro group is reduced to an amino group. thieme-connect.com

Esterification: The remaining carboxylic acid group is re-esterified. thieme-connect.com

Bromination: The amino-substituted intermediate is brominated. thieme-connect.com

Diazotization: The amino group is converted to a diazonium salt and subsequently replaced by a chlorine atom via a Sandmeyer reaction to yield the final product. thieme-connect.com

From 2-Chlorobenzoic Acid: A common and cost-effective starting material is 2-chlorobenzoic acid. google.com The challenge in this approach is the selective introduction of a bromine atom at the C-5 position. Direct bromination can lead to a mixture of isomers. One high-selectivity method involves a monobromination reaction in an N-bromosuccinimide (NBS)/sulfuric acid system. google.com The addition of a catalyst, such as sodium sulfide, can inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, leading to a product with purity over 99.5% and a yield of up to 85%. google.comchemicalbook.com

Table 2: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid

| Starting Material | Reagents | Key Feature | Yield | Purity |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | NBS, H₂SO₄, Sodium Sulfide | Isomer formation inhibited | 85% | >99.5% |

From 2-Chlorobenzotrichloride: An alternative strategy utilizes 2-chlorobenzotrichloride, which is also an inexpensive raw material. google.com This linear synthesis involves two main steps:

Bromination: 2-chlorobenzotrichloride is first brominated using reagents like bromine or N-bromosuccinimide in the presence of a catalyst to yield 2-chloro-5-bromobenzotrichloride. google.com

Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions. The trichloromethyl (-CCl₃) group is converted into a carboxylic acid (-COOH) group, affording the final product, 5-bromo-2-chlorobenzoic acid. google.com

This "one-pot" method is efficient, with reported yields greater than 95% and a purity of 80-92%, avoiding the need to purify the intermediate. google.com

Control of Regioselectivity and Suppression of Byproduct Formation in Precursor Synthesis

A significant challenge in the synthesis of the direct precursor, 5-bromo-2-chlorobenzoic acid, is controlling the regioselectivity of the bromination step. When starting with 2-chlorobenzoic acid, direct bromination can lead to the formation of undesired isomers, most notably 4-bromo-2-chlorobenzoic acid. epo.orggoogle.com This byproduct has similar physical properties to the desired 5-bromo product, making purification by conventional methods like recrystallization difficult and often resulting in low yields. patsnap.com

| Starting Material | Brominating System | Catalyst/Inhibitor | Key Byproduct | Outcome | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | NBS/Sulfuric Acid | None | 4-bromo-2-chlorobenzoic acid (~10%) | Difficult purification, lower yield | patsnap.com |

| 2-Chlorobenzoic acid | NBS/Sulfuric Acid | Sodium Sulfide | 4-bromo-2-chlorobenzoic acid | Generation of byproduct is inhibited, yield up to 85%, purity >99.5% after one refining | google.comchemicalbook.com |

Process Intensification and Scalability Studies

For any synthetic methodology to be viable, it must be scalable for industrial production. This involves process intensification—developing methods that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. epo.org For compounds like this compound and its precursors, which are key intermediates in the pharmaceutical industry, developing a feasible, low-cost, and easily scalable synthetic route is essential to meet market demand. thieme-connect.com

Optimization for industrial production focuses on moving from small-scale laboratory syntheses to large-scale, robust manufacturing processes. A notable example is the development of a practical, industrial-scale process for a closely related intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.comresearchgate.net This process, which starts from inexpensive and readily available dimethyl terephthalate, was successfully scaled up to approximately 70 kg per batch. thieme-connect.comresearchgate.net

A critical aspect of process development is the cost-benefit analysis of various synthetic pathways. Several routes to the precursor 5-bromo-2-chlorobenzoic acid have been reported, each with distinct advantages and disadvantages that affect their suitability for industrial production. epo.org

| Route Starting Material | General Method | Advantages | Disadvantages | Industrial Suitability | Reference |

|---|---|---|---|---|---|

| 2-chloro-trichloromethyl-benzene | Bromination followed by hydrolysis | One-pot synthesis possible | High cost of starting material; incomplete hydrolysis; isomer impurities requiring further purification. | Low | epo.orggoogle.com |

| 2-chlorobenzoic acid | Bromination with various agents (e.g., NaBrO3/Na2SO3) | Readily available starting material. | Formation of ~10% isomer impurity (4-bromo-2-chlorobenzoic acid); generation of waste acid. | Moderate | epo.org |

| 2-chlorobenzonitrile (B47944) | Bromination followed by hydrolysis | High yield and purity. | Multi-step process. | High | google.comwipo.int |

| 5-bromo-2-aminobenzoic acid derivative | Diazotization, chlorination, and hydrolysis | Few isomer impurities; high yield and purity; simple technique. | Multi-step process. | High | epo.orgscribd.com |

| 2-chlorobenzoic acid | Bromination with NBS/H2SO4 and sulfur catalyst | Cheap raw materials; high yield (85%); high purity (>99.5%); simple process. | Use of concentrated acid. | Very High | google.com |

The analysis indicates that older methods, such as those starting from 2-chloro-trichloromethyl-benzene, are hampered by high costs and purification challenges. epo.orggoogle.com Direct bromination of 2-chlorobenzoic acid is more cost-effective but suffers from byproduct formation. epo.org Newer methods demonstrate a clear trend towards improved industrial feasibility by focusing on high-purity, high-yield reactions from accessible materials.

Emerging Synthetic Methodologies for Enhanced Efficiency

To overcome the limitations of existing methods, research continues to focus on novel synthetic strategies that offer enhanced efficiency. These emerging methodologies aim to reduce the number of steps, improve yields, minimize waste, and avoid hazardous reagents.

One such novel method starts from 2-chlorobenzonitrile. google.comwipo.int This process involves the bromination of 2-chlorobenzonitrile to yield 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of a base to generate the corresponding benzoate (B1203000) salt. Subsequent acidification yields the final product, 5-bromo-2-chlorobenzoic acid, with high yield and purity. chemicalbook.comgoogle.com

Another efficient, two-step approach begins with a 5-bromo-2-aminobenzoic acid derivative. epo.orgscribd.com The synthesis proceeds via diazotization and chlorination to form an intermediate, which is then hydrolyzed to produce 5-bromo-2-chlorobenzoic acid. This method is noted for producing very few isomer impurities, resulting in high reaction yield and good product purity, making it highly suitable for industrial-scale production. epo.orgscribd.com These newer routes represent significant advancements, providing more direct and cleaner pathways to key synthetic intermediates.

Elucidation of Chemical Reactivity and Derivative Synthesis of 5 Bromo 2 Chloro 3 Nitrobenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation, allowing for the introduction of a wide range of molecular fragments.

The conversion of the carboxylic acid moiety to an ester is a fundamental and frequently employed reaction. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu This is an equilibrium-controlled process where the removal of water can drive the reaction towards the formation of the ester product. learncbse.in For 5-Bromo-2-chloro-3-nitrobenzoic acid, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester, methyl 5-bromo-2-chloro-3-nitrobenzoate.

The general reaction is as follows:

Table 1: Representative Fischer Esterification of this compound

| Reactant | Reagent | Catalyst | Product |

| This compound | Methanol | Concentrated H₂SO₄ | Methyl 5-bromo-2-chloro-3-nitrobenzoate |

Beyond esterification, the carboxylic acid group can be converted into amides. This transformation typically involves a two-step process. First, the carboxylic acid is activated, often by converting it to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling reagents that facilitate the formation of the amide bond by activating the carboxylic acid in situ. While specific examples involving this compound are not detailed in the surveyed literature, this represents a standard and predictable transformation for this class of compounds.

Transformations Involving Halogen Substituents

The benzene (B151609) ring of this compound is substituted with both a chlorine and a bromine atom. These halogens serve as reactive sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halide). libretexts.orglibretexts.org

In this compound, the powerful electron-withdrawing nitro group at the C3 position activates the adjacent halogen substituents. The chlorine atom at C2 is ortho to the nitro group, making it highly susceptible to nucleophilic attack. The bromine atom at C5 is meta to the nitro group and is therefore significantly less activated towards SNAr. Consequently, nucleophiles will preferentially displace the chlorine atom. This regioselectivity is demonstrated in studies on the closely related compound, 2-chloro-5-nitrobenzoic acid, which readily undergoes amination with various aliphatic and aromatic amines at the chlorine-bearing carbon. nih.govresearchgate.net

Table 2: Nucleophilic Aromatic Substitution with Amines (based on analogous substrates)

| Substrate | Nucleophile | Conditions | Product Type |

| 2-Chloro-5-nitrobenzoic acid | Various amines | Microwave, 80-120 °C, solvent-free | N-substituted 5-nitroanthranilic acid derivatives nih.gov |

| 2-Chloro-5-nitrobenzoic acid | Arylamines | Superheated water, K₂CO₃, 150-190 °C | N-arylanthranilic acid derivatives researchgate.net |

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rhhz.netrsc.org In these reactions, an aryl halide is coupled with an organoboron compound in the presence of a palladium or nickel catalyst. rsc.org

For this compound, both the C-Br and C-Cl bonds are potential reaction sites. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step. nih.gov Therefore, by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C5 position, replacing the bromine atom while leaving the chlorine atom intact. This allows for the introduction of a wide variety of aryl or alkyl groups.

Table 3: Hypothetical Selective Suzuki-Miyaura Cross-Coupling Reaction

| Reactant | Coupling Partner | Catalyst System | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-chloro-3-nitrobenzoic acid |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its primary transformation is reduction to an amino (NH₂) group, which fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation opens up a new set of synthetic possibilities, such as diazotization reactions.

The reduction of the nitro group can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or treatment with metals in acidic media (e.g., Sn/HCl or Fe/HCl). thieme-connect.comresearchgate.net This reaction yields 3-amino-5-bromo-2-chlorobenzoic acid, a valuable intermediate for further derivatization.

Table 4: Common Methods for the Reduction of the Nitro Group

| Reagent System | Description | Product |

| H₂, Pd/C | Catalytic Hydrogenation | 3-Amino-5-bromo-2-chlorobenzoic acid |

| Fe, HCl | Metal/Acid Reduction | 3-Amino-5-bromo-2-chlorobenzoic acid |

| Sn, HCl | Metal/Acid Reduction | 3-Amino-5-bromo-2-chlorobenzoic acid |

Catalytic Reduction to Amino Derivatives

The chemical reactivity of this compound is significantly influenced by the nitro group, which is susceptible to reduction. Catalytic hydrogenation is a common and efficient method to convert the nitro group into an amino group, yielding 3-amino-5-bromo-2-chlorobenzoic acid. This transformation is a crucial step in the synthesis of various derivatives, as the resulting amino group can be further functionalized.

The reduction is typically carried out in a hydrogen atmosphere using a metal catalyst. Common catalysts for this type of nitro group reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. google.com The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or methanol, under controlled temperature and pressure. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the resulting amino derivative.

The conversion of the nitro group to an amine dramatically alters the electronic properties of the aromatic ring, which in turn influences its reactivity in subsequent chemical transformations. This amino derivative serves as a key intermediate for creating more complex molecules, including various heterocyclic systems.

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Description |

|---|---|

| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst for hydrogenation reactions. |

| Platinum on Carbon (Pt/C) | Another effective catalyst, often used for the reduction of nitro compounds. |

| Raney Nickel | A finely powdered nickel catalyst, also suitable for this transformation. |

Electrophilic Aromatic Substitution Patterns on the Aromatic Ring

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: a nitro group (-NO₂), a chloro group (-Cl), and a carboxylic acid group (-COOH). lumenlearning.com The bromo group (-Br) is also deactivating. libretexts.org These substituents decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

The directing effects of these substituents determine the position of any potential incoming electrophile. pressbooks.pub The carboxylic acid and nitro groups are strong deactivators and meta-directors. libretexts.orglibretexts.org The chlorine and bromine atoms are deactivating but are ortho, para-directors due to the ability of their lone pairs of electrons to stabilize the intermediate carbocation through resonance. libretexts.orglibretexts.org

In this compound, the available positions for substitution are C4 and C6.

Nitro group (-NO₂ at C3): Directs incoming electrophiles to the meta positions (C1 and C5), which are already substituted.

Carboxylic acid group (-COOH at C1): Directs incoming electrophiles to the meta positions (C3 and C5), which are also already substituted.

Chloro group (-Cl at C2): Directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions, all of which are occupied.

Bromo group (-Br at C5): Directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions. The C2 position is occupied, leaving C4 and C6 as potential sites.

Considering the directing effects, the bromine atom would direct an incoming electrophile to the C4 and C6 positions. However, the strong deactivating nature of all substituents on the ring makes further electrophilic aromatic substitution reactions on this molecule very difficult to achieve. Harsh reaction conditions would likely be required, and the yields would be expected to be low. libretexts.org Steric hindrance could also play a role in favoring one position over the other.

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Electron-withdrawing, Deactivating | Meta |

| -Cl | C2 | Electron-withdrawing, Deactivating | Ortho, Para |

| -NO₂ | C3 | Electron-withdrawing, Deactivating | Meta |

| -Br | C5 | Electron-withdrawing, Deactivating | Ortho, Para |

Advanced Derivatization for Structure-Activity Relationship (SAR) Investigations

Rational Design of Analogues

This compound and its derivatives are valuable scaffolds for structure-activity relationship (SAR) studies in medicinal chemistry. The rational design of analogues involves systematically modifying the structure of the molecule to investigate how these changes affect its biological activity. The presence of multiple functional groups—a carboxylic acid, a nitro group, and two different halogen atoms—provides several points for chemical modification. glindiachemicals.com

Key strategies for the rational design of analogues include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups to explore the importance of this acidic moiety for biological activity.

Reduction and Derivatization of the Nitro Group: As discussed, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a handle to introduce other substituents.

Substitution of Halogens: The bromo and chloro substituents can potentially be replaced through nucleophilic aromatic substitution or cross-coupling reactions to introduce a variety of other groups, thereby probing the steric and electronic requirements for activity at these positions.

By synthesizing and testing a library of such analogues, researchers can build a comprehensive understanding of the SAR, which can guide the design of more potent and selective compounds.

Synthesis of Heterocyclic Systems Incorporating the Benzoic Acid Scaffold

The derivatives of this compound are useful starting materials for the synthesis of complex heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form fused heterocyclic rings.

For instance, the corresponding amino derivative, 3-amino-5-bromo-2-chlorobenzoic acid, can serve as a precursor for the synthesis of quinoxaline (B1680401) derivatives. chemicalbook.com Quinoxalines are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis would typically involve the condensation of the ortho-amino-substituted benzoic acid derivative with a 1,2-dicarbonyl compound. This reaction builds a new six-membered heterocyclic ring onto the existing benzene ring.

The ability to use this substituted benzoic acid as a building block for more complex heterocyclic structures highlights its utility in synthetic and medicinal chemistry for the development of novel therapeutic agents. sciepub.com

Comprehensive Spectroscopic and Structural Characterization of 5 Bromo 2 Chloro 3 Nitrobenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Bromo-2-chloro-3-nitrobenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing chloro, nitro, and carboxylic acid groups, and the bromo group.

The aromatic region would likely display two doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 would be influenced by the adjacent chloro and bromo groups, while the proton at C4 would be positioned between the nitro and bromo groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature.

Predicted ¹H NMR Data A detailed experimental data table cannot be generated without access to the actual spectrum. The following is a representation of how such data would be presented.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | >10 | s (broad) |

| Ar-H (C4-H) | 7.8 - 8.2 | d |

| Ar-H (C6-H) | 7.5 - 7.9 | d |

Note: 's' denotes a singlet, and 'd' denotes a doublet. The predicted chemical shifts are estimates based on substituent effects.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon bearing the carboxylic acid group (C1) and the carbon bearing the nitro group (C3) are expected to be significantly deshielded. The carbons bonded to the halogens (C2 and C5) would also show characteristic shifts.

Predicted ¹³C NMR Data This table is a template for how experimental data would be displayed, as specific literature values are unavailable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | 165 - 170 |

| C1 | 130 - 135 |

| C2-Cl | 132 - 138 |

| C3-NO₂ | 148 - 153 |

| C4 | 125 - 130 |

| C5-Br | 118 - 123 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the assignments made in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish the coupling relationships between the two aromatic protons.

HSQC: Would correlate each aromatic proton signal with its directly attached carbon signal.

HMBC: Would reveal long-range correlations (over two to three bonds) between protons and carbons, which is crucial for assigning the quaternary carbons (C1, C2, C3, C5) by observing their correlations with the aromatic protons.

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the molecular formula and purity of a compound. For this compound (C₇H₃BrClNO₄), the exact mass would be a key identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of this compound and to confirm its molecular weight. The compound would be ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions would be measured. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The characteristic isotopic pattern resulting from the presence of bromine and chlorine isotopes would be a definitive feature for identification.

Expected LC-MS Data

Molecular Formula: C₇H₃BrClNO₄

Molecular Weight: 280.46 g/mol

Expected Ion [M-H]⁻ (monoisotopic): ~278.88 m/z

Ultra-Performance Liquid Chromatography (UPLC)-MS Applications

UPLC-MS is a higher-resolution version of LC-MS that uses smaller stationary phase particles, allowing for faster and more efficient separations. This technique would be particularly useful for analyzing the purity of this compound with high sensitivity and for the separation of any closely related impurities that might be present from its synthesis, such as isomers or starting materials. chemicalbook.com The use of UPLC can significantly shorten analysis times compared to traditional HPLC. sielc.com

Vibrational Spectroscopy (FTIR and Raman)

Detailed experimental and theoretical vibrational spectroscopic studies, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) analyses, for this compound are not extensively available in the public domain. While research on similar substituted benzoic acids exists, providing a general framework for interpretation, specific data for the title compound is not presently documented in readily accessible scientific literature. Such analyses would be crucial for understanding the compound's molecular vibrations and the influence of its substituent groups.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

A specific, experimentally recorded FTIR spectrum for this compound, along with its detailed band assignments, is not available in the searched scientific databases. A theoretical analysis would typically identify characteristic vibrational modes. For instance, the carboxyl group would exhibit a prominent C=O stretching vibration, typically in the range of 1700-1750 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹ due to hydrogen bonding. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The nitro group (NO₂) would be expected to show asymmetric and symmetric stretching vibrations around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl and C-Br stretching vibrations would appear at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. Without experimental data, a precise data table cannot be constructed.

Normal Coordinate Analysis and Vibrational Mode Assignments

A normal coordinate analysis (NCA) is a theoretical calculation used to assign vibrational frequencies to specific molecular motions. This analysis requires the optimized geometry of the molecule and its force field, often calculated using methods like Density Functional Theory (DFT). While NCA has been performed for structurally related molecules, a specific study for this compound, including potential energy distribution (PED) assignments, has not been found in the surveyed literature. Such an analysis would provide a detailed and quantitative assignment for each vibrational mode, confirming the qualitative interpretations from experimental spectra.

X-ray Crystallography and Solid-State Structural Investigations

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in prominent crystallographic databases. Therefore, a detailed discussion of its crystal structure, packing motifs, and specific intermolecular interactions cannot be provided at this time.

Conformational Analysis of the Molecular Structure

A conformational analysis based on X-ray crystallography data cannot be performed due to the lack of a determined crystal structure. Key conformational parameters, such as the torsion angles between the carboxylic acid group, the nitro group, and the benzene ring, are therefore unknown. In many substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the aromatic ring to minimize steric hindrance with adjacent substituents. A similar non-planar conformation would be expected for this compound, but the precise dihedral angles have not been experimentally determined.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloro 3 Nitrobenzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For 5-Bromo-2-chloro-3-nitrobenzoic acid, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a geometry optimization. researchgate.netdntb.gov.ua This process finds the lowest energy conformation of the molecule, predicting key structural parameters.

The optimization would reveal the precise bond lengths, bond angles, and dihedral angles. Of particular interest would be the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring, as steric hindrance and electronic interactions between the bulky bromo, chloro, and nitro substituents can lead to non-planar arrangements. researchgate.net The planarity of the carboxyl group, for instance, influences hydrogen bonding and crystal packing. nih.gov

Illustrative Data Table: Predicted Geometrical Parameters This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders and not based on actual calculations for this specific molecule.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| C-C (Carboxyl) Bond Length | ~1.50 Å |

| O=C-O-H Dihedral Angle | ~0° (cis) or ~180° (trans) |

Once the optimized geometry is obtained, the same DFT methodology can be used to predict spectroscopic data. Vibrational frequency calculations would yield the theoretical infrared (IR) and Raman spectra. acs.org These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the C=O in the carboxylic acid, the N-O stretches of the nitro group, and the C-Br and C-Cl stretches.

Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.org By comparing these theoretical shifts with experimental data, one can confirm the molecular structure and analyze the electronic environment of each atom. rsc.org

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the electron-withdrawing nature of the chloro, nitro, and bromo groups would be expected to lower the energies of both the HOMO and LUMO. Analysis of the spatial distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to quantify the molecule's reactivity.

Illustrative Data Table: Calculated Quantum Chemical Parameters This table illustrates the type of data that would be generated from an FMO analysis. The values are placeholders and not based on actual calculations for this specific molecule.

| Parameter | Predicted Value |

|---|---|

| EHOMO | -7.5 eV |

| ELUMO | -3.2 eV |

| Energy Gap (ΔE) | 4.3 eV |

| Electronegativity (χ) | 5.35 eV |

| Chemical Hardness (η) | 2.15 eV |

Molecular Modeling and Simulation Approaches

While QM methods provide detailed electronic information, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with biological macromolecules and their dynamic behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential in drug discovery for identifying potential enzyme inhibitors. mdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the binding affinity based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results would identify the most probable binding mode and provide a binding energy score (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex. nih.gov This information is crucial for understanding its potential mechanism of action as an enzyme inhibitor.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into its conformational stability and flexibility. ucl.ac.uknih.gov

By simulating the system for nanoseconds or longer, one can observe how the molecule explores different conformations and how stable its interactions with a protein target are. nih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models would be developed by analyzing a dataset of structurally similar benzoic acid derivatives with known activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified using molecular descriptors, which can be categorized as electronic, steric, and hydrophobic. For the series of benzoic acids, relevant descriptors would likely include:

Hydrophobicity: Typically represented by log P (the logarithm of the octanol-water partition coefficient), which indicates how the compound partitions between a lipid (non-polar) and an aqueous (polar) phase.

Electronic Effects: Descriptors such as Hammett constants, pKa, and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the electron-donating or electron-withdrawing nature of the substituents (bromo, chloro, and nitro groups). nih.gov

Steric Properties: Molar refractivity (MR) and Taft steric parameters are used to describe the size and shape of the molecule and its substituents, which can influence its binding to a biological target. nih.gov

A typical QSAR study on benzoic acid derivatives might find that toxicity or inhibitory activity is strongly correlated with hydrophobicity and electronic parameters. nih.govnih.gov For instance, studies on the toxicity of benzoic acids to various organisms have shown that properties like log P and pKa are crucial predictors of activity. nih.gov The presence of halogen atoms (bromine and chlorine) and a nitro group on the benzene ring of this compound would significantly influence these descriptors, suggesting that its activity can be modeled and predicted using these established QSAR principles. The development of a robust QSAR model would involve techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a predictive equation. acs.orgacs.org

Solvation Thermodynamics and Solubility Prediction Models

The solvation of a substituted benzoic acid like this compound is a complex process governed by thermodynamic parameters. The study of solvation thermodynamics for benzoic acid and its derivatives often involves measuring solubilities in various solvents at different temperatures to determine the Gibbs free energy, enthalpy, and entropy of solvation. jbiochemtech.com These parameters provide insight into the intermolecular interactions between the solute and the solvent. The solubility of benzoic acid derivatives is known to increase with the mole fraction of an organic co-solvent (like ethanol) in water and with increasing temperature. jbiochemtech.com

Application of Solvation Parameter Models (e.g., Abraham Model)

The Abraham solvation parameter model is a powerful linear free-energy relationship used to predict the solubility and partitioning of solutes in various solvents. The model is based on the principle that the free energy of transfer of a solute from one phase to another can be described as a sum of contributions from different types of intermolecular interactions.

The governing equations of the Abraham model are:

log(SP) = c + e•E + s•S + a•A + b•B + v•V

log(KL) = c + e•E + s•S + a•A + b•B + l•L

Here, SP is the molar solubility and KL is a partition coefficient. The uppercase letters (E, S, A, B, V, and L) are solute descriptors that quantify different aspects of the solute's interaction potential. The lowercase letters (e, s, a, b, v, and l) are complementary solvent coefficients.

This model has been successfully applied to numerous substituted benzoic acids to calculate their solute descriptors based on experimental solubility data. tandfonline.comtandfonline.comresearchgate.net The model is particularly useful for predicting solubility in solvents where experimental data is unavailable.

Calculation of Solute Descriptors and Predictive Capabilities

The solute descriptors in the Abraham model represent specific physicochemical properties of the solute molecule:

E: Excess molar refraction, which describes interactions with solvent π- and n-electron pairs.

S: Dipolarity/polarizability of the solute.

V: McGowan characteristic molecular volume.

L: Logarithm of the gas-to-hexadecane partition coefficient.

For a specific compound like this compound, these descriptors would be calculated by fitting its experimental solubility data from a wide range of diverse solvents to the Abraham model equation. While specific, experimentally-derived descriptors for this exact compound are not readily found in the literature, values for structurally similar compounds provide an excellent estimation. For example, the solute descriptor 'A' (hydrogen bond acidity) for benzoic acid is 0.59, for 4-chlorobenzoic acid it is 0.63, and for 4-chloro-3-nitrobenzoic acid it is 0.70. mdpi.com This trend suggests that the 'A' descriptor for this compound would be around or slightly above 0.70 due to the electron-withdrawing effects of the substituents enhancing the acidity of the carboxylic acid proton.

Once determined, this set of solute descriptors can be used with known solvent coefficients to predict the compound's solubility in hundreds of different solvents with a high degree of accuracy, often within 0.1 log units. tandfonline.comnih.gov This predictive capability is invaluable in fields such as pharmaceutical science and environmental chemistry for assessing the distribution and fate of a chemical compound.

Research Findings Contradict Specified Outline for this compound

An extensive review of scientific literature and chemical databases reveals a significant discrepancy between the requested article outline and the documented applications of the chemical compound this compound. The available evidence does not support the specified roles of this compound as a direct precursor in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors or Enhancer of Zeste Homolog 2 (EZH2) inhibitors.

The user-provided outline specifically requested information on the use of this compound in the following areas:

Precursor for Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors

Role in Enhancer of Zeste Homolog 2 (EZH2) Inhibitor Synthesis

However, research consistently indicates that a related but distinct compound, 5-bromo-2-chlorobenzoic acid (which lacks the nitro group at the 3-position), is the actual key intermediate used in the synthesis of various SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin. Multiple patents and process chemistry articles detail the synthesis of these antidiabetic drugs starting from 5-bromo-2-chlorobenzoic acid.

Furthermore, no scientific literature or patents were found that link this compound to the synthesis of EZH2 inhibitors. The development of EZH2 inhibitors involves different chemical scaffolds and synthetic intermediates.

While this compound is a known chemical entity, and its synthesis from 5-bromo-2-chlorobenzoic acid via nitration is documented, its specific applications in the advanced modular synthesis of complex architectures or the development of novel reaction methodologies are not detailed in readily available scientific sources. Its primary documented role is that of a chemical intermediate, but not for the specific drug classes mentioned in the requested outline.

Due to the strict instruction to generate content that "strictly adheres to the provided outline" and to not "introduce any information... that fall outside the explicit scope," it is not possible to produce the requested article. Fulfilling the request would require presenting inaccurate information by attributing the role of 5-bromo-2-chlorobenzoic acid to the specified nitro-substituted compound, which would violate the core principles of scientific accuracy.

Advanced Research Applications of 5 Bromo 2 Chloro 3 Nitrobenzoic Acid and Its Derivatives

Contributions to Medicinal Chemistry Research

Key Intermediate in Drug Discovery and Development

Development of Antidiabetic Agents (e.g., α-Glucosidase and α-Amylase Inhibitors)

The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose after a meal. scielo.br One major therapeutic approach is the inhibition of key carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-glucosidase and α-amylase. nih.govnih.gov Inhibitors of these enzymes delay carbohydrate digestion, which in turn slows glucose absorption and mitigates the post-meal glucose spike. scielo.brnih.gov

The chemical structure of 5-bromo-2-chloro-3-nitrobenzoic acid is closely related to precursors used in the synthesis of established and experimental antidiabetic drugs. For instance, the parent compound 5-bromo-2-chlorobenzoic acid is a crucial starting material for preparing SGLT-2 inhibitors like Dapagliflozin and Empagliflozin. google.comscribd.com Furthermore, a related derivative, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate for a family of promising SGLT2 inhibitors undergoing preclinical and clinical studies. researchgate.netthieme-connect.com

Research has also focused on derivatives that incorporate the bromo, chloro, and nitro-substituted phenyl moiety for their potential as enzyme inhibitors. A study on a series of 5-bromo- and 5-chloro-substituted 2-hydroxy-3-nitrochalcones found that several compounds exhibited potent inhibitory activity against α-glucosidase, with some even surpassing the standard drug, acarbose. researchgate.net Similarly, novel benzamide (B126) derivatives incorporating a 3-chloro-4-nitrophenyl group showed significant dual inhibitory action against both α-amylase and α-glucosidase. researchgate.net These findings underscore the potential of this chemical framework in designing new antidiabetic agents.

| Compound Series | Target Enzyme | Reported IC₅₀ Values (µM) | Reference |

|---|---|---|---|

| 2-hydroxy-3-nitrochalcones (e.g., Compound 2c) | α-Glucosidase | 2.69 ± 0.27 | researchgate.net |

| 2-hydroxy-3-nitrochalcones (e.g., Compound 2f) | α-Glucosidase | 6.54 ± 0.11 | researchgate.net |

| 2-hydroxy-3-nitrochalcones (e.g., Compound 2f) | α-Amylase | 9.71 ± 0.50 | researchgate.net |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives (2a, 2g, 2h) | α-Amylase | 23.19 - 28.61 | researchgate.net |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives (2a, 2g, 2h) | α-Glucosidase | 23.25 - 28.25 | researchgate.net |

Elucidation of Pharmacological Scaffolds

The 5-bromo-2-chlorobenzoic acid framework serves as a versatile pharmacological scaffold, which is a core structure upon which a variety of functionally diverse molecules can be built. glindiachemicals.com Its utility is demonstrated by its role as a precursor in the synthesis of SGLT-2 inhibitors, which function by preventing glucose reabsorption in the kidneys. researchgate.netthieme-connect.comgoogle.com Simultaneously, derivatives of this scaffold are being investigated as α-glucosidase and α-amylase inhibitors, which act locally in the digestive system. researchgate.netresearchgate.net This highlights the adaptability of the substituted phenyl ring in generating compounds that can interact with different biological targets, providing a valuable foundation for developing new therapeutic agents through targeted chemical modifications.

Potential in Advanced Materials Science Research

The precursor to this compound is recognized as a valuable building block in materials science due to its unique chemical structure and reactivity. glindiachemicals.com The presence of multiple, distinct functional groups on the aromatic ring allows for its incorporation into a wide range of advanced materials.

Synthesis of Functional Organic Materials (e.g., Dyes, Pigments, Liquid Crystals, Polymers)

5-Bromo-2-chlorobenzoic acid finds application in the synthesis of various functional organic materials. glindiachemicals.com It serves as an intermediate for creating complex molecules such as dyes, pigments, liquid crystals, and polymers. glindiachemicals.com The specific substitution pattern on the benzoic acid ring can influence the electronic and physical properties of the resulting materials, such as color, thermal stability, and molecular organization, which are critical for their performance in various applications.

Exploration in Optoelectronics and Nanotechnology

Materials derived from 5-bromo-2-chlorobenzoic acid are utilized in the fields of electronics, optoelectronics, and nanotechnology. glindiachemicals.com The incorporation of halogenated aromatic compounds is a known strategy for tuning the photophysical properties of organic molecules. mdpi.com The electronic characteristics of this scaffold make it a candidate for research into new materials for applications such as organic light-emitting diodes (OLEDs) and sensors, where control over charge transport and luminescence is essential. glindiachemicals.commdpi.com

Agricultural Chemical Research and Development

In addition to its roles in medicine and materials science, the chemical backbone related to this compound is also relevant to the agricultural sector.

Design and Synthesis of Herbicides, Insecticides, and Fungicides

The precursor, 5-bromo-2-chlorobenzoic acid, is employed as an intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides for crop protection. glindiachemicals.com Halogenated and nitrated aromatic rings are common structural motifs in many active pesticidal compounds. mdpi.com This makes the this compound scaffold and related structures valuable starting points for the design and synthesis of new active ingredients in the ongoing effort to develop more effective and selective agents for pest control in agriculture. glindiachemicals.com

Future Directions and Emerging Research Frontiers

Innovation in Sustainable and Eco-friendly Synthetic Processes

The future synthesis of 5-Bromo-2-chloro-3-nitrobenzoic acid is poised to be revolutionized by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional synthetic routes for halogenated nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents. Innovations in this area are expected to focus on several key aspects:

Catalytic Systems: The development of novel and highly efficient catalysts is a primary focus. This includes the exploration of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For the nitration step, solid acid catalysts are being investigated as alternatives to the conventional mixed acid (sulfuric and nitric acid) process, which generates significant acidic waste.

Alternative Solvents: A shift away from volatile and toxic organic solvents towards greener alternatives is anticipated. Supercritical fluids, ionic liquids, and deep eutectic solvents are being explored for their potential to act as reaction media, offering advantages in terms of recyclability and reduced environmental footprint.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, particularly for highly exothermic reactions like nitration. Flow chemistry provides better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and greater purity. The implementation of flow chemistry in the synthesis of this compound could streamline its production and minimize the formation of byproducts.

Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation is being investigated to accelerate reaction times and reduce energy consumption. These techniques can often lead to cleaner reactions with higher yields.

| Green Chemistry Approach | Potential Benefit for Synthesis of this compound |

| Advanced Catalysis | Increased efficiency, selectivity, and catalyst recyclability. |

| Green Solvents | Reduced use of hazardous solvents and improved process safety. |

| Flow Chemistry | Enhanced safety, better process control, and higher yields. |

| Alternative Energy Sources | Faster reaction times and reduced energy consumption. |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties and purity of this compound is crucial for its potential applications. Future research will likely focus on the development and application of advanced analytical techniques for its comprehensive characterization.

Hyphenated Chromatographic Techniques: The combination of high-performance liquid chromatography (HPLC) and gas chromatography (GC) with mass spectrometry (MS) will continue to be instrumental in the separation and identification of the target compound and any potential isomers or impurities. The development of more selective stationary phases in chromatography will be key to resolving complex mixtures that may arise during synthesis.

Spectroscopic Methods: Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) and Fourier-transform infrared (FTIR) spectroscopy will be vital for the unambiguous structural elucidation of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS will play a critical role in determining the exact molecular formula of the compound and its fragmentation patterns. This information is invaluable for confirming the identity of the synthesized molecule and for identifying unknown byproducts. The characteristic isotopic patterns of bromine and chlorine atoms in the mass spectrum are a key feature for identifying halogenated compounds. researchgate.net

| Analytical Technique | Application in the Characterization of this compound |

| HPLC-MS/GC-MS | Separation, identification, and quantification of the compound and its impurities. |

| 2D-NMR Spectroscopy | Detailed structural elucidation and confirmation of atom connectivity. |

| FTIR Spectroscopy | Identification of functional groups and monitoring of reaction progress. |

| High-Resolution Mass Spectrometry | Accurate mass determination and elemental composition analysis. |

Synergistic Integration of Experimental and Computational Approaches

The integration of experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. For this compound, this synergy will be crucial in predicting its properties and guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict a wide range of molecular properties, including its electronic structure, reactivity, and spectroscopic characteristics. These theoretical calculations can help in understanding the effect of the bromo, chloro, and nitro substituents on the benzoic acid core and in predicting the most likely sites for further chemical reactions.

Molecular Modeling and Simulation: Molecular dynamics simulations can provide insights into the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. This understanding is critical for applications in materials science and for predicting its behavior in biological systems.

Predictive Models for Structure-Property Relationships: By combining experimental data with computational models, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can be used to predict the biological activity or physical properties of new derivatives of this compound, thereby streamlining the design of new functional molecules.

Expansion into Novel Therapeutic Areas and High-Performance Materials

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of new therapeutic agents and high-performance materials.

Therapeutic Potential: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netchemicalbook.comontosight.ai A closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. google.comgoogle.com This suggests that derivatives of this compound could be explored for their potential as novel therapeutic agents in various disease areas. Future research will likely involve the synthesis of a library of derivatives and their screening for biological activity.

High-Performance Materials: Halogenated nitroaromatic compounds are known for their use in the synthesis of specialty polymers, dyes, and energetic materials. libretexts.orgwikipedia.org The presence of bromine, chlorine, and a nitro group in this compound suggests its potential as a precursor for the synthesis of novel high-performance materials. For instance, it could be used as a monomer in the production of polymers with enhanced thermal stability or flame-retardant properties. Its derivatives could also be investigated for their optical or electronic properties for potential applications in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-3-nitrobenzoic acid, and how can purity be optimized?

- Methodology :

- Stepwise Functionalization : Begin with benzoic acid derivatives, introducing substituents sequentially (bromination, chlorination, nitration). For nitration, use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize by-products like over-nitrated species .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). High-performance liquid chromatography (HPLC) with a C18 column can resolve trace impurities .

- Validation : Confirm purity via melting point analysis (mp ~155–158°C, as observed in structurally similar bromo-chloro benzoic acids) and compare IR spectra with NIST reference data .

Q. How should spectroscopic techniques be applied to characterize this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹). Cross-reference with EPA-IR vapor phase library data .

- NMR Analysis : Use deuterated DMSO for solubility. Expect aromatic proton signals in δ 7.5–8.5 ppm (split due to nitro and halogen substituents). ¹³C NMR should show carboxyl carbon at ~170 ppm .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z: 294.34 for C₇H₃BrClNO₄⁻) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?

- Methodology :

- Software Validation : Use SHELXTL for structure refinement to assess anisotropic displacement parameters. Discrepancies in thermal ellipsoids may indicate disorder; employ twin refinement (TWIN/BASF commands) for twinned crystals .

- Cross-Validation : Compare results with WinGX/ORTEP for graphical validation of hydrogen bonding and π-stacking interactions. For example, nitro group planarity deviations >5° suggest measurement errors .

- Data Reproducibility : Re-measure problematic datasets using synchrotron radiation (high-resolution data reduces noise) .

Q. What experimental strategies minimize side reactions in multi-step syntheses involving nitro groups?

- Methodology :

- Protective Group Chemistry : Temporarily protect the carboxylic acid with methyl esterification (using SOCl₂/MeOH) before nitration to prevent electrophilic attack on the acid group .

- Reagent Selection : Use HNO₃/AcOH instead of HNO₃/H₂SO₄ for milder nitration, reducing ring sulfonation. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

- By-Product Analysis : Employ GC-MS to detect halogenated intermediates (e.g., 5-bromo-2-chlorobenzoic acid, CAS 21739-92-4) and optimize stoichiometry .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Methodology :

- Controlled Degradation Studies : Replicate conditions (e.g., 1M HCl at 60°C) and quantify decomposition via UV-Vis (λmax ~270 nm for nitro group). Conflicting results may arise from impurity-driven catalysis .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict nitro group lability; compare with experimental half-life data .

- Cross-Study Comparison : Review purity thresholds—studies using <98% pure samples may overestimate instability due to reactive impurities .

Experimental Design Considerations

Q. Designing a protocol for catalytic debromination of this compound: What factors influence selectivity?

- Methodology :

- Catalyst Screening : Test Pd/C (5% wt) under H₂ (1 atm) in ethanol. Monitor debromination via ¹H NMR (disappearance of Br-coupled aromatic protons) .

- Competing Reactions : Nitro group reduction can occur; adding a nitro-protecting agent (e.g., Zn dust in acetic acid) preserves functionality .

- Kinetic Analysis : Use pseudo-first-order kinetics to model reaction rates. Activation energy discrepancies >10 kJ/mol suggest competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.